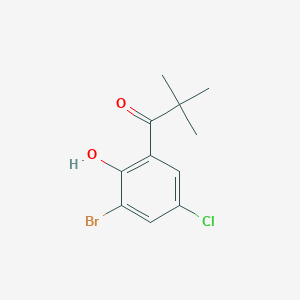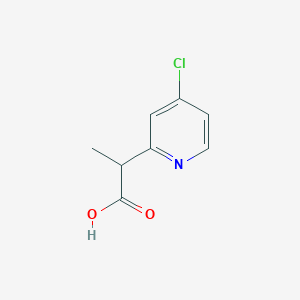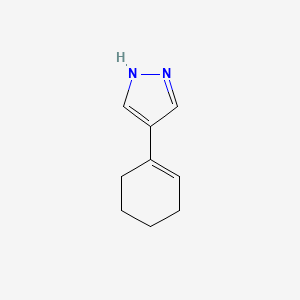![molecular formula C10H11ClN2S B15271652 2-Butyl-4-chlorothieno[2,3-d]pyrimidine](/img/structure/B15271652.png)
2-Butyl-4-chlorothieno[2,3-d]pyrimidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Butyl-4-chlorothieno[2,3-d]pyrimidine is a heterocyclic compound that belongs to the thienopyrimidine family This compound is characterized by the presence of a thiophene ring fused to a pyrimidine ring, with a butyl group at the 2-position and a chlorine atom at the 4-position
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Butyl-4-chlorothieno[2,3-d]pyrimidine typically involves multiple steps. One common method starts with the Gewald reaction, which involves the condensation of an aldehyde or ketone with an activated nitrile in the presence of a sulfur source to form 2-aminothiophenes . These 2-aminothiophenes are then cyclized with formamide to form the thienopyrimidine core . The final step involves the chlorination of the thienopyrimidine to introduce the chlorine atom at the 4-position .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving the use of bulk chemicals and standard laboratory equipment . The overall yield of the industrial process is typically around 49% .
化学反应分析
Types of Reactions
2-Butyl-4-chlorothieno[2,3-d]pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 4-position can be substituted with other nucleophiles, such as amines or thiols.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form sulfoxides or sulfones, and reduction to form thiols.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alkoxides.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed
Substitution Reactions: Products include various substituted thienopyrimidines depending on the nucleophile used.
Oxidation Reactions: Products include sulfoxides and sulfones.
Reduction Reactions: Products include thiols and other reduced forms of the compound.
科学研究应用
2-Butyl-4-chlorothieno[2,3-d]pyrimidine has a wide range of applications in scientific research:
作用机制
The mechanism of action of 2-Butyl-4-chlorothieno[2,3-d]pyrimidine involves its interaction with specific molecular targets and pathways:
相似化合物的比较
2-Butyl-4-chlorothieno[2,3-d]pyrimidine can be compared with other thienopyrimidine derivatives:
属性
分子式 |
C10H11ClN2S |
|---|---|
分子量 |
226.73 g/mol |
IUPAC 名称 |
2-butyl-4-chlorothieno[2,3-d]pyrimidine |
InChI |
InChI=1S/C10H11ClN2S/c1-2-3-4-8-12-9(11)7-5-6-14-10(7)13-8/h5-6H,2-4H2,1H3 |
InChI 键 |
VOKHWQCIKYGLNE-UHFFFAOYSA-N |
规范 SMILES |
CCCCC1=NC2=C(C=CS2)C(=N1)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


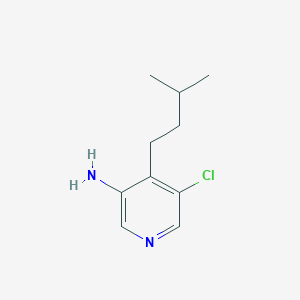
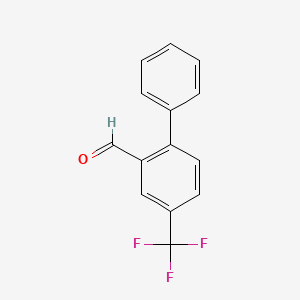
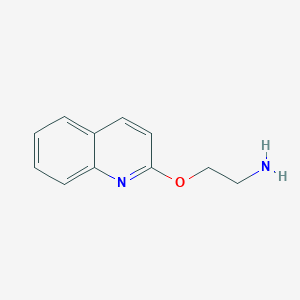
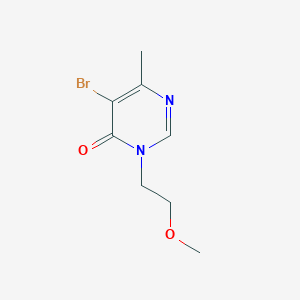
![N-[1-(5-Bromothiophen-2-yl)ethyl]-1-methyl-1H-pyrazol-3-amine](/img/structure/B15271597.png)
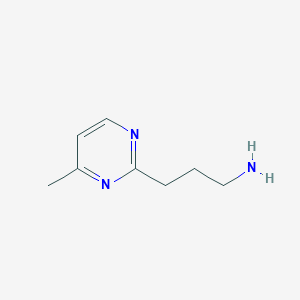
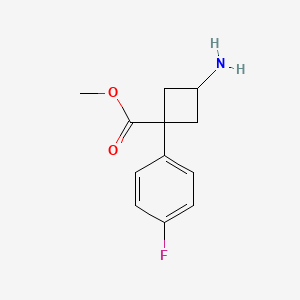
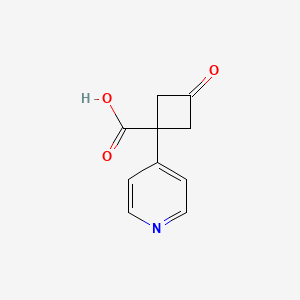
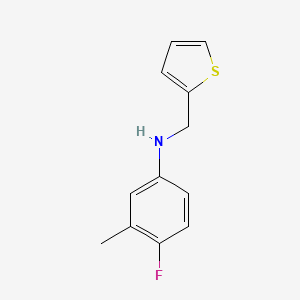
![(1R)-1-[3-(Morpholin-4-yl)-1,2,4-oxadiazol-5-yl]ethan-1-amine](/img/structure/B15271644.png)
